

Trimidox Hydrochloride: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Trimidox hydrochloride

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Abstract

Trimidox hydrochloride, also known by its synonym VF-233 hydrochloride, is a potent inhibitor of ribonucleotide reductase with demonstrated antileukemic properties. This technical guide provides a comprehensive overview of the available scientific data on the chemical properties and structure of **Trimidox hydrochloride**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research. This document collates known physicochemical properties, structural details, and its mechanism of action, while also highlighting areas where further research is required.

Chemical Properties

Trimidox hydrochloride is the hydrochloride salt of Trimidox (N,3,4,5-tetrahydroxy-benzenecarboximidamide). The majority of the available data pertains to the hydrochloride form, which is commonly used in research settings.

Physicochemical Data

Quantitative physicochemical data for **Trimidox hydrochloride** is not extensively reported in publicly accessible literature. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₄ ·HCl	[1][2][3]
Molecular Weight	220.6 g/mol	[1]
CAS Number	95933-75-8	[1]
Appearance	Crystalline solid	[1]
Melting Point	Not Reported	
pKa	Not Reported	

Solubility

Solubility data for **Trimidox hydrochloride** is crucial for its application in in vitro and in vivo studies. The compound exhibits solubility in various common laboratory solvents.

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Dimethylformamide (DMF)	Soluble	[1]
Phosphate-Buffered Saline (PBS)	Soluble	[1]

Chemical Structure

The chemical structure of Trimidox is characterized by a benzene ring substituted with three hydroxyl groups and a carboximidamide functional group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the carboximidamide group.

Key Structural Features

- Gallic Acid Moiety: The 3,4,5-trihydroxyphenyl group is derived from gallic acid, a well-known antioxidant.

- **Carboximidamide Group:** This functional group, also known as a guanyl group, is essential for its biological activity.
- **Stereochemistry:** **Trimidox hydrochloride** does not contain any chiral centers, and therefore, does not have any stereoisomers.

Mechanism of Action and Signaling Pathway

Trimidox hydrochloride's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.

By inhibiting RNR, **Trimidox hydrochloride** depletes the intracellular pools of deoxyribonucleoside triphosphates (dNTPs), particularly deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP).^[1] This disruption of dNTP pools leads to the stalling of DNA replication forks and the induction of DNA damage, ultimately triggering apoptosis in rapidly proliferating cells, such as cancer cells.

The downstream effects of **Trimidox hydrochloride**-induced RNR inhibition include the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, leading to programmed cell death.



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Mechanism of Action of **Trimidox Hydrochloride**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Trimidox hydrochloride** are not readily available in the peer-reviewed literature. The information provided by commercial suppliers suggests that it is a synthetically produced compound. Further investigation into patent literature or more specialized chemical synthesis journals may be required to uncover these methodologies.

Biological Activity

Trimidox hydrochloride has been shown to be a potent inhibitor of cancer cell growth, particularly in leukemia cell lines.

In Vitro Activity

Cell Line	IC ₅₀	Effect	Source
HL-60 (Human Promyelocytic Leukemia)	35 µM	Growth Inhibition	[4]

In HL-60 cells, **Trimidox hydrochloride** treatment leads to a reduction in dGTP and dCTP pools and the induction of apoptosis.

Conclusion and Future Directions

Trimidox hydrochloride is a promising ribonucleotide reductase inhibitor with potential for development as an anticancer agent. However, a significant gap exists in the publicly available, in-depth technical information regarding its physicochemical properties and experimental protocols. To facilitate further research and development, future work should focus on:

- Detailed Physicochemical Characterization: Determination of melting point, pKa, and comprehensive solubility profiling.
- Development and Publication of Analytical Methods: Validated HPLC or other analytical methods for the quantification of **Trimidox hydrochloride** in various matrices are needed.
- Elucidation of Synthetic Route: Publication of a detailed and reproducible synthetic protocol would greatly benefit the research community.
- In-depth Mechanistic Studies: Further investigation into the specific interactions with ribonucleotide reductase and a broader characterization of its effects on cellular signaling pathways.

This technical guide provides a foundation of the current knowledge on **Trimidox hydrochloride**. It is hoped that this will encourage further research to fully elucidate the

properties and potential of this interesting molecule.

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